molecular formula C10H9NO2 B2866442 Methyl (2S)-2-isocyano-2-phenylacetate CAS No. 1112970-98-5

Methyl (2S)-2-isocyano-2-phenylacetate

Cat. No.: B2866442
CAS No.: 1112970-98-5
M. Wt: 175.187
InChI Key: SKSIHYZCBHLEOB-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S)-2-isocyano-2-phenylacetate is an organic compound with a unique structure characterized by the presence of an isocyano group attached to a phenylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-isocyano-2-phenylacetate typically involves the reaction of phenylacetic acid derivatives with isocyanides under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenylacetic acid, followed by the addition of methyl isocyanide to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at low temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle the reagents safely.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-isocyano-2-phenylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the isocyano group to an amine.

    Substitution: The isocyano group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the isocyano group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction results in amines. Substitution reactions can produce a variety of derivatives depending on the nucleophile involved.

Scientific Research Applications

Methyl (2S)-2-isocyano-2-phenylacetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through multistep reactions.

    Biology: The compound can be used to study enzyme-catalyzed reactions involving isocyanides.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl (2S)-2-isocyano-2-phenylacetate involves its reactivity with various molecular targets. The isocyano group is highly reactive and can interact with nucleophiles, electrophiles, and radicals. This reactivity allows the compound to participate in a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-2-isocyano-2-phenylpropanoate: Similar structure but with an additional methyl group on the phenyl ring.

    Ethyl (2S)-2-isocyano-2-phenylacetate: Similar structure but with an ethyl ester instead of a methyl ester.

    Phenyl isocyanide: Lacks the ester group but contains the isocyano functionality.

Uniqueness

Methyl (2S)-2-isocyano-2-phenylacetate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both the isocyano group and the ester moiety allows for diverse chemical transformations and applications in various fields.

Properties

IUPAC Name

methyl (2S)-2-isocyano-2-phenylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-11-9(10(12)13-2)8-6-4-3-5-7-8/h3-7,9H,2H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSIHYZCBHLEOB-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1=CC=CC=C1)[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.